Cas no 2138367-28-7 (2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride)

2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride 化学的及び物理的性質
名前と識別子
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- 2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride
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- MDL: MFCD31558635
- インチ: 1S/C6H14N2.ClH/c1-8-4-6(5-8)2-3-7;/h6H,2-5,7H2,1H3;1H
- InChIKey: BYVJKYGZOSXYIM-UHFFFAOYSA-N
- ほほえんだ: C(C1CN(C)C1)CN.Cl
2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-862006-5g |
2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride |
2138367-28-7 | 95% | 5g |
$1466.0 | 2023-09-02 | |
Enamine | EN300-862006-0.05g |
2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride |
2138367-28-7 | 95.0% | 0.05g |
$123.0 | 2025-02-21 | |
Enamine | EN300-862006-0.25g |
2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride |
2138367-28-7 | 95.0% | 0.25g |
$261.0 | 2025-02-21 | |
Enamine | EN300-862006-5.0g |
2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride |
2138367-28-7 | 95.0% | 5.0g |
$1466.0 | 2025-02-21 | |
Enamine | EN300-862006-10.0g |
2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride |
2138367-28-7 | 95.0% | 10.0g |
$2637.0 | 2025-02-21 | |
Enamine | EN300-862006-1g |
2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride |
2138367-28-7 | 95% | 1g |
$529.0 | 2023-09-02 | |
A2B Chem LLC | AX57503-1g |
2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride |
2138367-28-7 | 95% | 1g |
$592.00 | 2024-04-20 | |
1PlusChem | 1P01EJOF-500mg |
2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride |
2138367-28-7 | 95% | 500mg |
$573.00 | 2023-12-19 | |
1PlusChem | 1P01EJOF-10g |
2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride |
2138367-28-7 | 95% | 10g |
$3322.00 | 2023-12-19 | |
A2B Chem LLC | AX57503-2.5g |
2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride |
2138367-28-7 | 95% | 2.5g |
$963.00 | 2024-04-20 |
2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochlorideに関する追加情報
2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride: A Novel Compound with Promising Therapeutic Potential in Biomedical Research
2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride, with the chemical structure defined by the CAS No. 2138367-28-7, represents a unique class of organic compounds that have garnered significant attention in recent years due to their potential applications in drug development and biomedical research. This compound features a 1-methylazetidin-3-yl group attached to an ethan-1-amine backbone, with the dihydrochloride salt form enhancing its solubility and stability in aqueous environments. The molecular architecture of this compound is particularly intriguing due to its ability to modulate biological targets through multiple mechanisms, making it a valuable candidate for further exploration in therapeutic contexts.
The 1-methylazetidin-3-yl moiety is a key structural element that contributes to the compound's functional versatility. This cyclic amine group is known to exhibit conformational flexibility, which allows it to interact with various protein targets, including enzymes and receptors. The dihydrochloride salt form further stabilizes the molecule, enabling it to maintain its structural integrity under physiological conditions. Recent studies have highlighted the importance of such structural features in optimizing drug delivery and enhancing bioavailability, which are critical factors in the development of effective therapeutic agents.
Research on 2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride has expanded significantly in the past decade, with emerging evidence suggesting its potential role in modulating cellular signaling pathways. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits selective activity against certain kinases, which are implicated in the progression of inflammatory diseases and cancer. The compound's ability to inhibit these kinases without affecting other pathways highlights its potential as a targeted therapeutic agent.
One of the most notable applications of 2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride is in the field of drug delivery systems. The 1-methylazetidin-3-yl group has been shown to enhance the permeability of molecules across biological membranes, a property that is particularly advantageous for the development of targeted drug delivery strategies. This characteristic has led to its incorporation into formulations designed for controlled release and site-specific targeting, which are critical for improving treatment outcomes in conditions such as chronic inflammation and neurodegenerative disorders.
Recent advancements in computational modeling have further elucidated the interactions between 2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride and its biological targets. A 2024 study using molecular dynamics simulations revealed that the compound's 1-methylazetidin-3-yl group forms hydrogen bonds with specific residues in target proteins, which is crucial for its selective binding affinity. These findings provide valuable insights into the compound's mechanism of action and support its potential as a lead molecule for structure-based drug design.
Another area of interest is the pharmacokinetic profile of 2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride. Studies have shown that the dihydrochloride salt form significantly improves the compound's solubility in biological fluids, which is essential for achieving therapeutic concentrations. This property is particularly important for oral formulations, where bioavailability is a critical determinant of efficacy. Ongoing research is focused on optimizing the dosage regimen and administration route to maximize therapeutic benefits while minimizing potential side effects.
The 1-methylazetidin-3-yl group has also been explored for its potential in nanotechnology applications. Researchers have developed nanoparticle-based delivery systems that incorporate this compound to enhance its targeting capabilities. These systems are designed to release the compound at specific sites within the body, such as tumor tissues or inflammatory lesions, thereby improving treatment precision. This approach has shown promise in preclinical models of cancer therapy and autoimmune diseases, where localized delivery can reduce systemic toxicity.
Despite its promising properties, the development of 2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride as a therapeutic agent is still in its early stages. Challenges such as drug resistance and metabolic degradation remain areas of active investigation. However, ongoing studies are addressing these issues through rational drug design and high-throughput screening techniques. These efforts aim to refine the compound's properties to ensure its effectiveness in clinical settings.
In conclusion, 2-(1-methylazetidin-3-yl)ethan-1-amine dihydrochloride represents a significant advancement in the field of biomedical research. Its unique structural features and potential applications in drug delivery and therapeutic targeting make it a compelling candidate for further exploration. As research continues to uncover its full potential, this compound may play a pivotal role in the development of new treatments for a wide range of diseases.
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